molecular formula C20H22O6 B2885738 (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 356543-06-1

(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2885738
CAS RN: 356543-06-1
M. Wt: 358.39
InChI Key: YZSMDPSBDOKOLA-RMKNXTFCSA-N
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Description

(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as DPT, is a chemical compound that belongs to the class of phenethylamines. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

Molecular Structure Analysis and Spectroscopic Properties

The compound has been synthesized for structural and spectroscopic analysis. Its molecular structure was confirmed by IR and single crystal X-ray diffraction studies. The vibrational wavenumbers were computed using HF and DFT methods. The study highlighted the compound's first hyperpolarizability, infrared intensities, and the stability arising from hyper-conjugative interactions and charge delocalization. HOMO and LUMO analysis determined the charge transfer within the molecule, with MEP performed by the DFT method, showcasing regions of negative and positive charge localization (Sheena Mary et al., 2015).

Nonlinear Optical Property and Synthesis

An efficient ultrasonic-assisted synthesis of the compound and its nonlinear optical properties were explored. The structure was established by FT-IR, 1H and 13C-NMR spectroscopy, and elemental analysis. The study involved z-scan technique measurements to estimate nonlinear refractive index and absorption coefficient, highlighting the compound's potential in optical limiting applications (Razvi et al., 2019).

Photoluminescence in Polymer Applications

Research into photoluminescent properties and their application in polymers was conducted. The study described the synthesis and electronic spectroscopy of specific copolymers, demonstrating UV-vis absorbances and fluorescence emission, attributed to hydrogen-bond-assisted interactions between chromophores in the solid state. This research shows potential applications in developing new materials with desirable optical properties (Sierra & Lahti, 2004).

Crystal Structure Exploration

The crystal structure of related compounds provides insights into the geometric and electronic properties, aiding in understanding the chemical behavior and potential applications in materials science and pharmacology. Such studies reveal the molecular orientation and interactions within the crystal, informing on the stability and reactivity of the compound (Srividya et al., 2015).

properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-14-8-11-17(23-2)15(12-14)16(21)9-6-13-7-10-18(24-3)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSMDPSBDOKOLA-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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